

¹H NMR characterization of 2-Amino-5-bromopyrimidine and its analogues

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Compound of Interest

Compound Name: 2-Amino-5-bromopyrimidine

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A Comparative Guide to the ¹H NMR Characterization of **2-Amino-5-bromopyrimidine** and its Analogues

For researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, the precise characterization of heterocyclic compounds is paramount. 2-Aminopyrimidine and its derivatives are key scaffolds in a multitude of biologically active molecules. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for **2-Amino-5-bromopyrimidine** and its analogues, offering a valuable resource for the identification and characterization of these important chemical entities.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for **2-Amino-5-bromopyrimidine** and its selected analogues. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity of each signal is indicated as 's' for singlet and 'br s' for a broad singlet. The data has been compiled from various sources, and the solvent used for each measurement is specified.

Compound	H-4/H-6 Chemical Shift (δ , ppm)	NH ₂ Chemical Shift (δ , ppm)	Solvent
2-Aminopyrimidine	8.33 (d)	6.82 (br s)	DMSO-d ₆
2-Amino-5-fluoropyrimidine	8.50 (s)	7.10 (br s)	DMSO-d ₆
2-Amino-5-chloropyrimidine	8.53 (s)	7.05 (br s)	DMSO-d ₆
2-Amino-5-bromopyrimidine	8.55 (s)	7.11 (br s)	DMSO-d ₆
2-Amino-5-iodopyrimidine	8.58 (s)	7.15 (br s)	Not Specified

Note: The chemical shifts, particularly for the NH₂ protons, can be influenced by solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H NMR spectra of 2-aminopyrimidine derivatives.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified 2-aminopyrimidine analogue.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

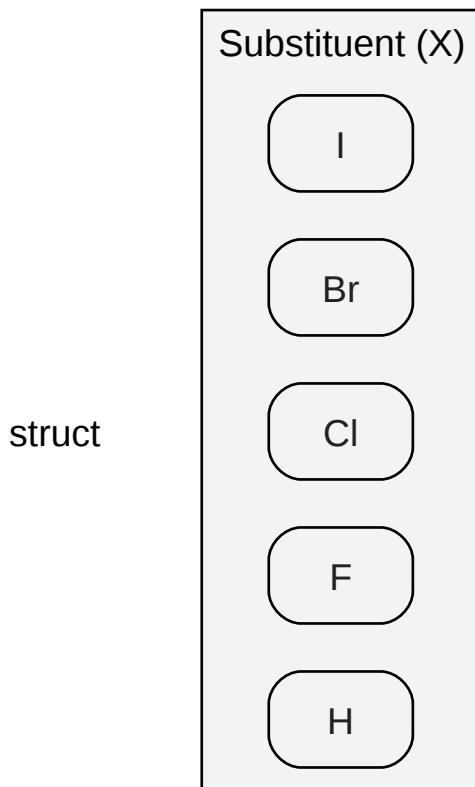
- The ^1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- The spectrometer is locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- A standard single-pulse experiment is typically used for ^1H NMR acquisition.
- Key acquisition parameters include:
 - Pulse width: Calibrated 90° pulse.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 16-64, depending on the sample concentration.

3. Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software.
- Fourier transformation is applied to convert the FID from the time domain to the frequency domain.
- The spectrum is phased to ensure all peaks have a pure absorption lineshape.
- The baseline of the spectrum is corrected to be flat.
- The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- The signals are integrated to determine the relative ratios of the protons.
- Peak picking is performed to determine the precise chemical shifts of the signals.

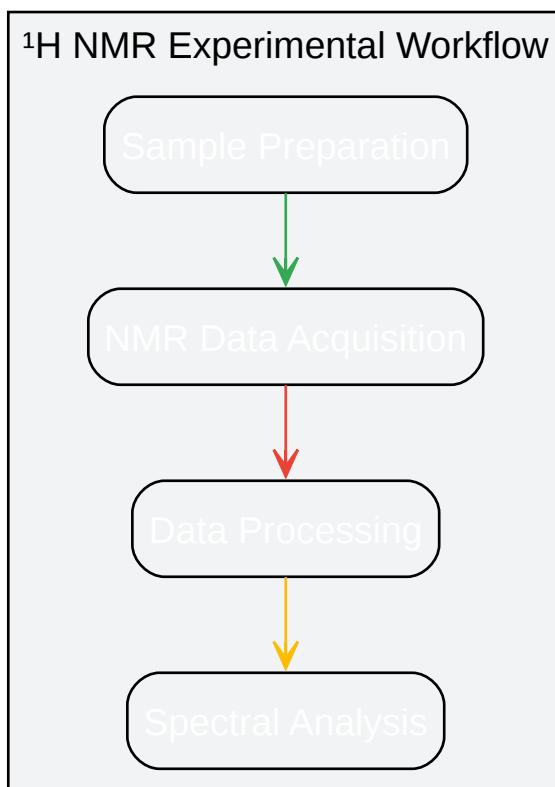
Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the general chemical structure of the compared compounds and the workflow for their ^1H NMR analysis.



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Caption: General chemical structure of 2-amino-5-substituted pyrimidines.



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Caption: A simplified workflow for the ^1H NMR characterization of 2-aminopyrimidine analogues.

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